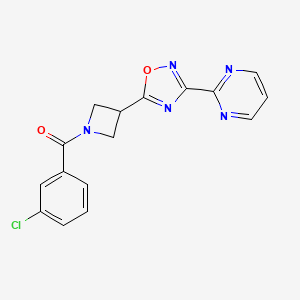

![molecular formula C14H17F3N2O4 B2472218 Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2375261-85-9](/img/structure/B2472218.png)

Methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of related compounds often involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of “1,4-disubstituted pyrrolo[1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles involves the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and finally, aromatization occurred with DDQ .Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The structures of all the products were characterized thoroughly by NMR, IR, HRMS together with X-ray crystallographic analysis .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction is recognized as one of the most effective and powerful methods to synthesize spirooxindoles . Azomethine ylides, which are generated in situ by dicarbonyl compounds and amino acids, have also been used for constructing complex spirocyclic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by techniques such as NMR, IR, and HRMS .Aplicaciones Científicas De Investigación

Synthesis and Heterocyclic Chemistry

- Heterocyclic Systems Synthesis : In a study by Medvedeva et al. (2014), new heterocyclic systems were developed using a Stollé type reaction, producing compounds like 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones, which are structurally similar to the chemical (Medvedeva et al., 2014).

Chemical Transformations and Novel Compounds

- Novel Compound Formation : Norris et al. (1985) described the synthesis of a novel compound, spiro[(2,3-dihydro-2-oxo-imidazo[1,2-a]pyridine)-3,3-(3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide)], indicating the versatility of such spiro compounds in creating new molecular structures (Norris et al., 1985).

Synthesis of Spiro Compounds

- Spiro[4H-pyran-3,3′-oxindoles] Synthesis : Zafari et al. (2020) conducted a one-pot, three-component reaction that generated spiro[4H-pyran-3,3′-oxindoles], showcasing the chemical's potential in synthesizing complex spiro compounds (Zafari et al., 2020).

Trifluoroacetylation Studies

- Trifluoroacetylation Reactions : Research by Terenin et al. (2007) on trifluoroacetylation of pyrrolo[1,2-a]pyrazines, closely related to the compound , revealed insights into the chemical's reactivity and potential for forming diverse derivatives (Terenin et al., 2007).

Novel Heterocyclic Synthesis

- Dispiro Heterocycle Synthesis : Sivakumar et al. (2013) explored the synthesis of novel dispiro heterocycles, highlighting the potential of spiro compounds in the development of complex molecular architectures (Sivakumar et al., 2013).

Direcciones Futuras

Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrrolopyrazine derivatives, which share a similar structure with EN300-7439081, have exhibited various biological activities. Some derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .

Biochemical Pathways

The broad range of biological activities associated with pyrrolopyrazine derivatives suggests that multiple pathways could be affected, leading to diverse downstream effects .

Result of Action

Given the diverse biological activities associated with pyrrolopyrazine derivatives, it is likely that the compound could have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

methyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11(15)9-3-4-10-12(5-2-6-12)13-7-8-14(9)10;3-2(4,5)1(6)7/h3-4,13H,2,5-8H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBPLUGAKRFJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2N1CCNC23CCC3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)

![1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2472148.png)

![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)

![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)